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Compound of Interest

Compound Name: DS-9300

Cat. No.: B15583292

For Researchers, Scientists, and Drug Development Professionals
Introduction

DS-9300 is an orally bioavailable small molecule inhibitor of the histone acetyltransferases
(HATs) p300 (E1A binding protein) and CREB binding protein (CBP). These enzymes are
critical regulators of gene expression, and their dysregulation has been implicated in the
progression of various cancers, including castration-resistant prostate cancer (CRPC). DS-
9300 has demonstrated potent and selective inhibition of the p300/CBP HAT domain, leading to
antitumor activity. This technical guide provides a comprehensive overview of the preclinical
pharmacokinetic properties of oral DS-9300, based on available scientific literature.

Pharmacokinetic Profile of DS-9300

DS-9300 has been characterized as having favorable drug metabolism and pharmacokinetic
(DMPK) properties, including excellent oral systemic exposure.[1] Preclinical studies have
demonstrated its potential for once-daily oral administration.

Data Presentation: Preclinical Pharmacokinetics

While specific quantitative pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-
life) from in vivo studies in preclinical species (e.g., mice, rats, dogs) are detailed in the primary
scientific literature, access to the full text of these publications was not available to provide a
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comprehensive summary table. The available information highlights the compound's promising
oral bioavailability and metabolic stability.

Table 1: In Vitro Metabolic Stability of DS-9300

Species System Incubation Time % Remaining
Mouse Liver Microsomes Not Specified 86%[1]
Human Liver Microsomes Not Specified 44%[1]

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies are contained within the
primary research articles. The following is a generalized description of the methodologies
typically employed in such preclinical studies.

In Vivo Pharmacokinetic Studies in Preclinical Models

Objective: To determine the pharmacokinetic profile of DS-9300 following oral administration in
animal models (e.g., mice, rats).

Methodology:

e Animal Models: Studies are typically conducted in standard preclinical species such as male
BALB/c mice or Sprague-Dawley rats. Animals are housed under controlled conditions with
regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access
to food and water.

e Drug Formulation and Administration: DS-9300 is formulated in a vehicle suitable for oral
gavage. A common vehicle might consist of a solution of 0.5% methylcellulose in sterile
water. The compound is administered orally to the animals at single doses (e.g., 0.3, 1, or 3

mg/kg).[1]

e Blood Sampling: Following administration, blood samples are collected at predetermined
time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via appropriate methods, such as tail
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vein or retro-orbital sinus sampling. Plasma is separated by centrifugation and stored frozen
until analysis.

o Bioanalytical Method: Plasma concentrations of DS-9300 are quantified using a validated
high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
This involves protein precipitation from the plasma samples, followed by chromatographic
separation and mass spectrometric detection.

» Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-
compartmental methods to determine key pharmacokinetic parameters, including:

o Cmax: Maximum observed plasma concentration.

o Tmax: Time to reach Cmax.

o AUC (Area Under the Curve): A measure of total drug exposure over time.

o t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

o Bioavailability (F%): The fraction of the orally administered dose that reaches systemic
circulation, typically determined by comparing the AUC after oral administration to the AUC
after intravenous administration.

Signaling Pathways and Experimental Workflows
Mechanism of Action: EP300/CBP Inhibition

DS-9300 targets the histone acetyltransferase activity of p300 and CBP. These enzymes play a
crucial role in gene transcription by acetylating histone proteins, which leads to a more open
chromatin structure, allowing for the binding of transcription factors and subsequent gene
expression. In cancers like CRPC, p300/CBP activity is often linked to the expression of
androgen receptor (AR) target genes. By inhibiting p300/CBP, DS-9300 can modulate the
transcription of these key oncogenes.
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Caption: Mechanism of DS-9300 in inhibiting p300/CBP HAT activity.

Experimental Workflow: In Vivo Efficacy Study

The antitumor activity of orally administered DS-9300 has been evaluated in preclinical
xenograft models of human prostate cancer.
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Caption: Workflow for a preclinical in vivo efficacy study of DS-9300.
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Conclusion

DS-9300 is a promising oral inhibitor of p300/CBP with favorable preclinical pharmacokinetic
properties that support its development as a potential therapeutic for castration-resistant
prostate cancer. Its demonstrated oral bioavailability and metabolic stability in preclinical
models are key attributes for a conveniently administered therapy. Further investigation into its
clinical pharmacokinetics and efficacy is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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